

Application Notes and Protocols: 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol |
| Cat. No.: | B186606 |

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol** and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. The tetrahydroquinazoline skeleton is a key structural motif found in numerous pharmaceutically active compounds.^[1] Research has highlighted the diverse biological activities of these molecules, including anticancer, antitubercular, antifungal, and antidiabetic properties.^{[1][2][3][4]} Their mechanism of action often involves the induction of cellular stress and interaction with key enzymes.^{[2][5]} These notes provide an overview of the synthesis, biological activities, and detailed experimental protocols for researchers investigating this promising compound class.

Section 1: Synthesis Protocols

A common approach for synthesizing 2-methyl-tetrahydroquinazolines involves the reaction of α,β -unsaturated ketones with acetamidine hydrochloride in an acidic medium.^[1] Another established method utilizes the reaction of α -aminoamidines with diarylidencyclohexanones, which offers excellent yields and mild reaction conditions.^{[1][6]}

Protocol 1.1: General Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazoline Derivatives

This protocol is adapted from methods described for the synthesis of substituted 5,6,7,8-tetrahydroquinazolines.^{[1][6]}

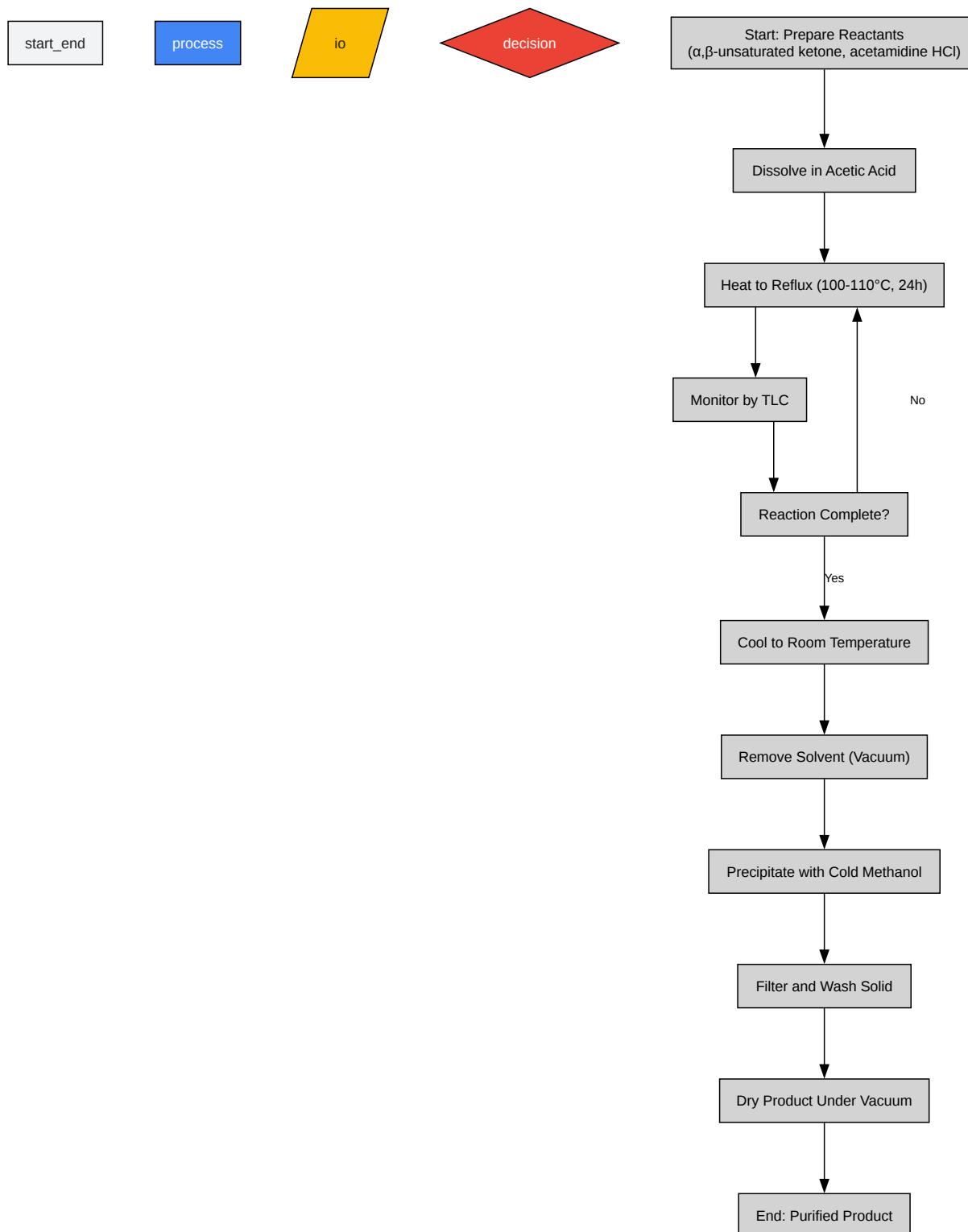
Materials:

- Appropriate α,β -unsaturated cyclohexanone derivative
- Acetamidine hydrochloride
- Glacial Acetic Acid
- Methanol
- Standard laboratory glassware for reflux and filtration
- Thin Layer Chromatography (TLC) apparatus
- Rotary evaporator

Procedure:

- Dissolve the α,β -unsaturated cyclohexanone (1 mmol) and acetamidine hydrochloride (1.2 mmol) in glacial acetic acid (15 mL).
- Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress using TLC. The reaction is typically complete within 24 hours.
- Upon completion, allow the mixture to cool to room temperature.
- Remove the solvent (acetic acid) under reduced pressure using a rotary evaporator.
- Add cold methanol (20 mL) to the crude residue to precipitate the product.
- Cool the mixture to 0 °C to maximize precipitation.
- Filter the solid product and wash it with a small amount of cold methanol.
- Dry the purified product under vacuum. Yields for this type of reaction typically range from 38% to 81%.[\[1\]](#)

Workflow for Synthesis of Tetrahydroquinazolines

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Caption: General workflow for synthesizing tetrahydroquinazoline derivatives.

Section 2: Biological Applications and Protocols

Derivatives of the tetrahydroquinazoline scaffold have demonstrated significant potential in various therapeutic areas.

Antiproliferative and Anticancer Activity

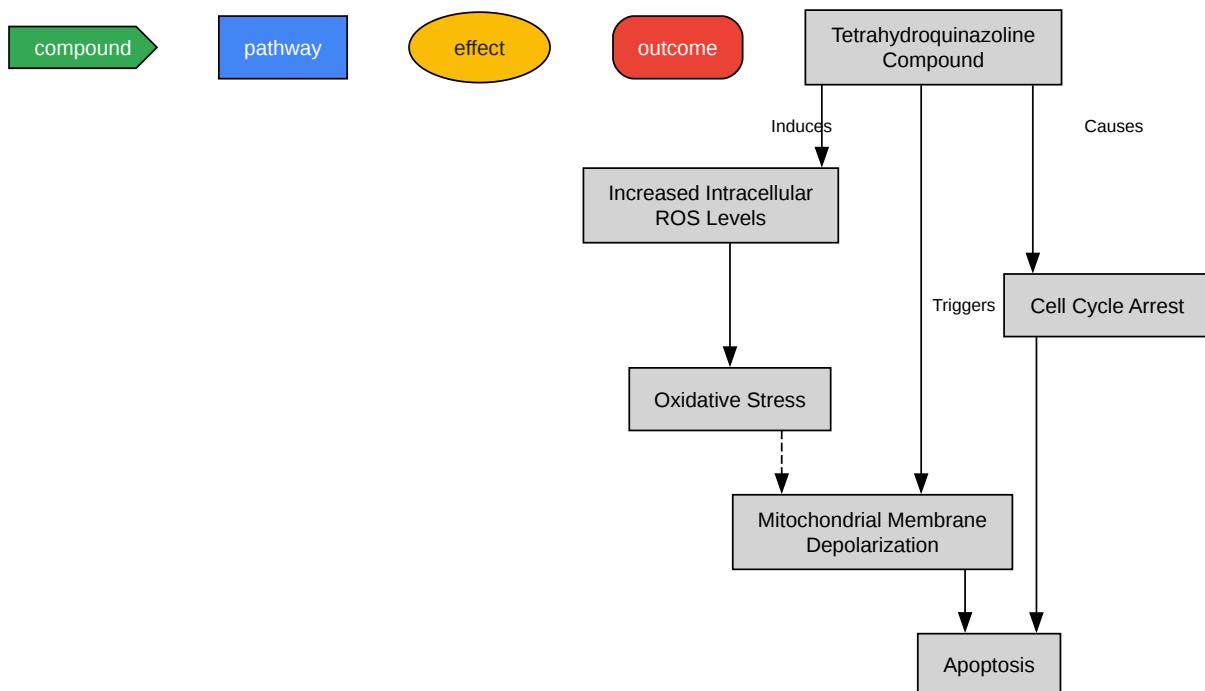
Analogs of this scaffold have shown potent antiproliferative activities against a range of human cancer cell lines, including ovarian carcinoma (A2780), colorectal adenocarcinoma (HT-29), and cervical carcinoma (HeLa).[\[3\]](#)[\[5\]](#) The primary mechanism involves the induction of oxidative stress, leading to mitochondrial dysfunction and apoptosis.[\[5\]](#)[\[7\]](#)

Quantitative Data: Antiproliferative Activity of Derivatives

| Compound/Derivative | Cell Line | IC50 Value | Reference |
|--------------------------------------|--------------------|-------------|---|
| (R)-5a (related tetrahydroquinoline) | A2780 (Ovarian) | Significant | [3] [7] |
| (R)-5a (related tetrahydroquinoline) | HT-29 (Colorectal) | Significant | [3] [7] |
| (R)-5a (related tetrahydroquinoline) | HeLa (Cervical) | Significant | [3] [7] |
| (R)-5a (related tetrahydroquinoline) | CEM (T-lymphocyte) | Significant | [3] [7] |

Note: Specific IC50 values were noted as "significant" in the source material without precise numerical data in the abstract.

Proposed Mechanism of Anticancer Action



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Caption: Proposed pathway for the anticancer activity of tetrahydroquinazolines.

Protocol 2.1.1: In Vitro Antiproliferative Assay (MTT Assay)

Purpose: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

- Cancer cell lines (e.g., A2780, HT-29)

- Complete cell culture medium (e.g., DMEM/RPMI with 10% FBS)
- **2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol** (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- 96-well plates
- Multichannel pipette, incubator, microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
- Remove the old medium from the wells and add 100 μ L of the medium containing the different compound concentrations. Include vehicle control (DMSO) and untreated control wells.
- Incubate the plate for 48-72 hours.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2.1.2: Reactive Oxygen Species (ROS) Detection

Purpose: To measure the intracellular generation of ROS following compound treatment.

Materials:

- 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
- Cancer cell lines
- Test compound
- Flow cytometer or fluorescence plate reader

Procedure:

- Seed cells in a 6-well plate and allow them to adhere overnight.
- Treat the cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
- After treatment, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
- Wash the cells again with PBS to remove the excess probe.
- Analyze the fluorescence of dichlorofluorescein (DCF) using a flow cytometer (Ex: 488 nm, Em: 525 nm) or a fluorescence plate reader. An increase in fluorescence indicates higher ROS levels.^[5]

Antitubercular and Antifungal Activity

Molecular docking studies predict that tetrahydroquinazoline derivatives bind with high affinity to essential enzymes in *Mycobacterium tuberculosis*, such as dihydrofolate reductase (DHFR).^{[2][6]} Additionally, these compounds have shown potent *in vitro* activity against plant pathogenic fungi like *Rhizoctonia solani* by inhibiting the CYP51 enzyme, which is crucial for ergosterol biosynthesis.^{[2][4]}

Quantitative Data: Antifungal Activity of Derivatives

| Compound/Derivative | Fungal Species | EC50 (µg/mL) | IC50 (µg/mL) | Reference |
|---------------------------|--------------------|--------------|--------------|-----------|
| Compound 4r | Rhizoctonia solani | 0.33 | 0.34 | [4] |
| Fluquinconazole (Control) | Rhizoctonia solani | 0.78 | 0.62 | [4] |

Protocol 2.2.1: Antifungal Susceptibility Testing (Broth Microdilution)

Purpose: To determine the minimum inhibitory concentration (MIC) of the compound against a fungal strain.

Materials:

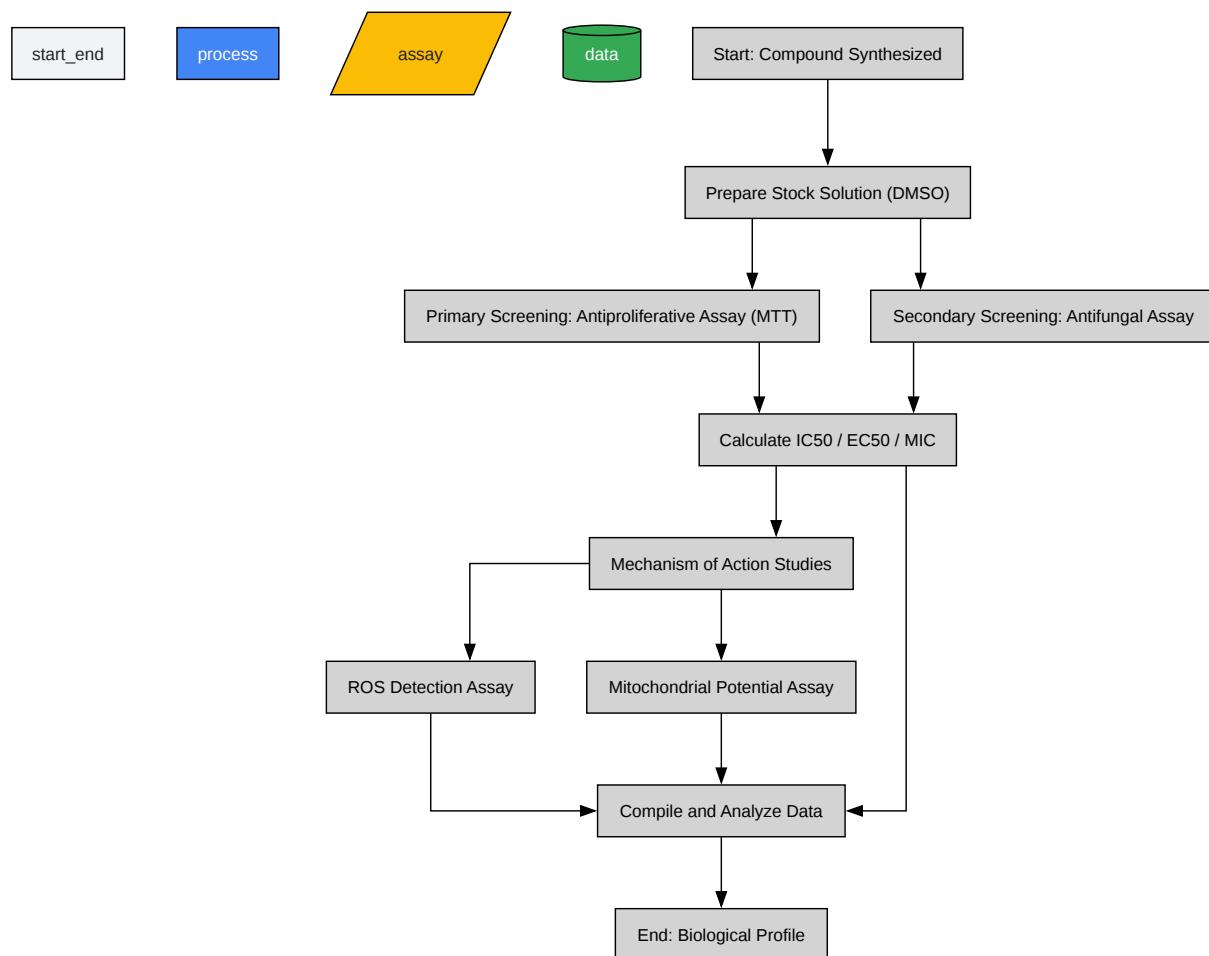
- Fungal strain (e.g., Rhizoctonia solani)
- Potato Dextrose Broth (PDB) or other suitable liquid medium
- Test compound dissolved in DMSO
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Prepare a fungal inoculum suspension and adjust its concentration to approximately 1×10^5 CFU/mL.
- Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.
- Add 100 µL of the fungal inoculum to each well. Include a positive control (fungus + medium), negative control (medium only), and a vehicle control (fungus + medium + DMSO).

- Incubate the plates at an appropriate temperature (e.g., 28°C) for 48-72 hours.
- The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. Alternatively, absorbance can be read with a spectrophotometer.

Workflow for In Vitro Biological Screening

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Caption: A generalized workflow for the in vitro screening of novel compounds.

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